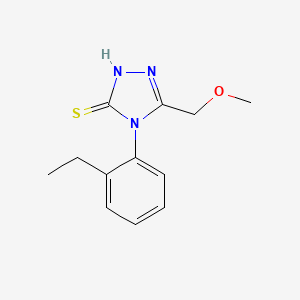![molecular formula C18H28N2O2 B4642587 1-[2-(4-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4642587.png)
1-[2-(4-methylphenoxy)butanoyl]-4-propylpiperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[2-(4-methylphenoxy)butanoyl]-4-propylpiperazine involves complex chemical processes, including reductive alkylation and nucleophilic substitution reactions. For example, a novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine demonstrates the complexity and creativity involved in synthesizing compounds within this chemical class (Beduerftig, Weigl, & Wünsch, 2001). Similarly, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight the intricate steps involved in creating specific molecular structures (Jing, 2010).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. X-ray crystallography and NMR spectroscopy are common techniques used for this purpose. For instance, the structural determination of macrocyclic peptides provides insights into the cyclic nature and conformational preferences of molecules containing piperazine units (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Chemical Reactions and Properties
Chemical reactions involving 1-[2-(4-methylphenoxy)butanoyl]-4-propylpiperazine derivatives can be diverse and include processes such as nucleophilic substitution, reductive alkylation, and cyclization reactions. These reactions often lead to the formation of novel compounds with potential biological activity. The study on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/tandem mass spectrometry exemplifies the complexity of reactions and the identification of metabolites in biological systems (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for understanding its behavior in different environments. The crystal structure of 1-methylpiperazine-1,4-diium dipicrate, for instance, provides valuable information on the ionic interactions and hydrogen bonding patterns, which can influence solubility and stability (Dutkiewicz et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for predicting how compounds like 1-[2-(4-methylphenoxy)butanoyl]-4-propylpiperazine behave under different chemical conditions. The synthesis and study of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile showcase the reactivity of piperazine derivatives in nucleophilic substitution reactions, highlighting the chemical versatility of these compounds (Mishriky & Moustafa, 2013).
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-(4-propylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)17(5-2)22-16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKQVCKQXBZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(CC)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4642520.png)
![3-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4642524.png)
![1-(4-bromophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B4642528.png)
![N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4642536.png)
![(3-aminopropyl)[2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B4642542.png)
![5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B4642548.png)
![4-[2-(2,3-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4642562.png)
![2-(4-bromophenyl)-N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4642571.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4642631.png)
![4-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate](/img/structure/B4642639.png)